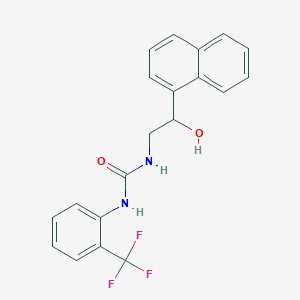

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features both naphthalene and trifluoromethyl groups. This compound is of interest due to its unique chemical structure, which combines aromatic and urea functionalities, making it a potential candidate for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethanol with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the urea or aromatic groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

The compound 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea , often referred to as a member of the urea class, has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Chemical Properties and Structure

This compound features a complex structure characterized by:

- Hydroxy group : Contributing to its solubility and reactivity.

- Naphthalene moiety : Enhancing its aromatic properties and potential biological activity.

- Trifluoromethyl group : Imparting unique electronic properties that can influence biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance:

- Mechanism of Action : These compounds may inhibit angiogenesis, a critical process in tumor development, by affecting vascular endothelial growth factor (VEGF) signaling pathways.

- Case Study : In vitro studies demonstrated that derivatives of this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells.

Antidiabetic Potential

The compound has also been explored for its antidiabetic effects. Certain urea derivatives have been shown to enhance insulin sensitivity and glucose uptake in muscle cells.

- Research Findings : A study indicated that modifications to the urea structure could improve efficacy in lowering blood glucose levels in diabetic models.

- Clinical Trials : Ongoing trials are evaluating the safety and effectiveness of these compounds in human subjects with type 2 diabetes.

Herbicidal Properties

The structural characteristics of this compound suggest potential applications as a herbicide. Research has focused on its ability to inhibit specific enzymes involved in plant growth.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit acetolactate synthase (ALS), an enzyme crucial for amino acid synthesis in plants.

- Field Trials : Preliminary field trials have shown promising results in controlling weed populations without significant phytotoxicity to crops.

Polymer Development

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties.

- Polymer Blends : Research has indicated that blending this compound with traditional polymers could improve thermal stability and mechanical strength.

- Case Study : A recent study demonstrated that incorporating this urea derivative into polyvinyl chloride (PVC) improved its fire retardancy without compromising flexibility.

Data Table of Research Findings

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The hydroxyl and urea groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both naphthalene and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Activité Biologique

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a naphthalene moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Research indicates that compounds with urea linkages often exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). A study demonstrated that certain urea derivatives had IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer potential .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Urea derivatives have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which play critical roles in inflammatory processes. In vitro studies have shown that similar compounds can reduce the production of these cytokines in lipopolysaccharide-stimulated macrophages .

3. Enzyme Inhibition

The compound may also act as an inhibitor of carbonic anhydrase, an enzyme involved in numerous physiological processes. Inhibitors of this enzyme are explored for their therapeutic potential in conditions like glaucoma and epilepsy. The presence of the trifluoromethyl group enhances binding affinity to the enzyme's active site .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The urea moiety facilitates interactions with target enzymes through hydrogen bonding and hydrophobic interactions.

- Structural Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Cytokine Regulation : The compound may modulate signaling pathways related to inflammation and apoptosis, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Anticancer Efficacy :

- Anti-inflammatory Study :

- Enzyme Inhibition Research :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c21-20(22,23)16-10-3-4-11-17(16)25-19(27)24-12-18(26)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18,26H,12H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPMVZJLRWBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.